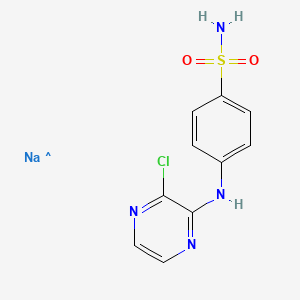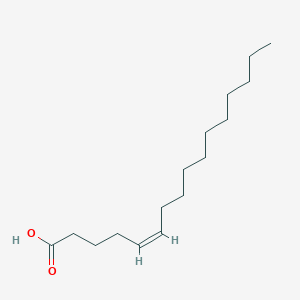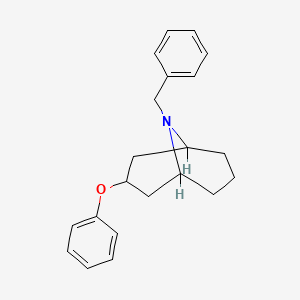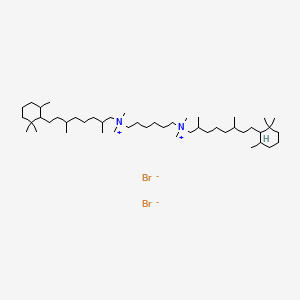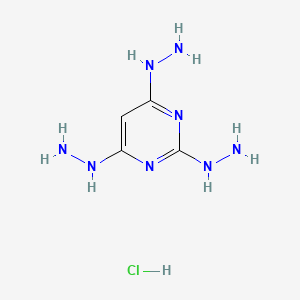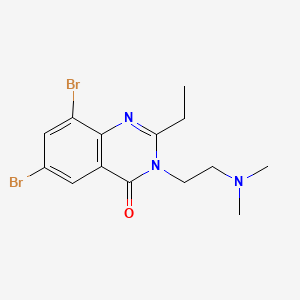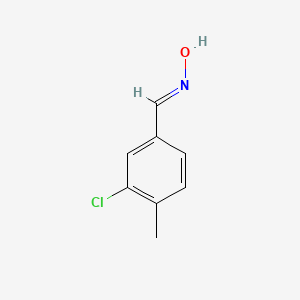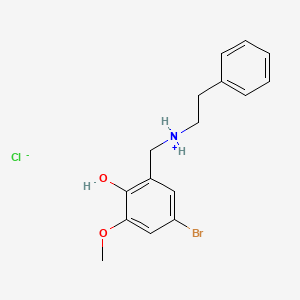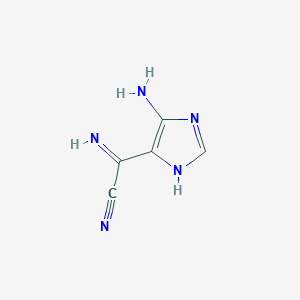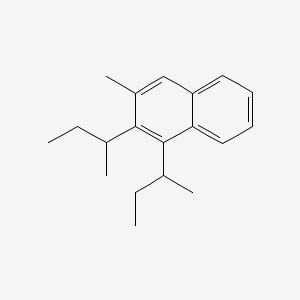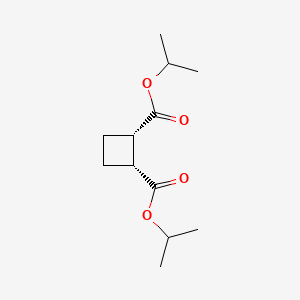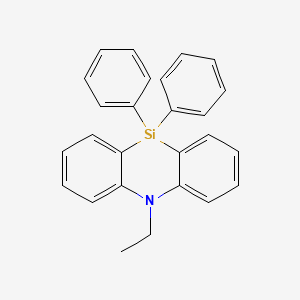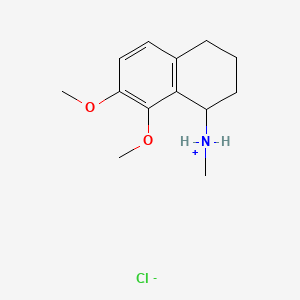
1-Naphthylamine, 1,2,3,4-tetrahydro-7,8-dimethoxy-N-methyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthylamine, 1,2,3,4-tetrahydro-7,8-dimethoxy-N-methyl-, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthylamine core, tetrahydro modifications, and methoxy groups, making it a valuable subject for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-7,8-dimethoxy-N-methyl-, hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:
Nitration and Reduction: The initial step involves the nitration of naphthalene to form 1-nitronaphthalene, followed by reduction using iron and hydrochloric acid to yield 1-naphthylamine.
Tetrahydro Modification: The naphthylamine is then subjected to hydrogenation under high pressure and temperature to introduce the tetrahydro modifications.
N-Methylation: The final step involves N-methylation using formaldehyde and formic acid or other methylating agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques like crystallization and chromatography is common in industrial settings .
化学反応の分析
Types of Reactions
1-Naphthylamine, 1,2,3,4-tetrahydro-7,8-dimethoxy-N-methyl-, hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can yield tetrahydro derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Halogenated or nitrated naphthylamine.
科学的研究の応用
1-Naphthylamine, 1,2,3,4-tetrahydro-7,8-dimethoxy-N-methyl-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for various complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-7,8-dimethoxy-N-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
1-Naphthylamine: A simpler analog without tetrahydro and methoxy modifications.
2-Naphthylamine: Another isomer with different substitution patterns.
1,2,3,4-Tetrahydro-1-naphthylamine: Lacks methoxy and N-methyl groups.
Uniqueness
1-Naphthylamine, 1,2,3,4-tetrahydro-7,8-dimethoxy-N-methyl-, hydrochloride is unique due to its combination of structural features, which confer distinct chemical and biological properties.
特性
CAS番号 |
64037-81-6 |
|---|---|
分子式 |
C13H20ClNO2 |
分子量 |
257.75 g/mol |
IUPAC名 |
(7,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-methylazanium;chloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-14-10-6-4-5-9-7-8-11(15-2)13(16-3)12(9)10;/h7-8,10,14H,4-6H2,1-3H3;1H |
InChIキー |
DDJMLVIOLRJHQU-UHFFFAOYSA-N |
正規SMILES |
C[NH2+]C1CCCC2=C1C(=C(C=C2)OC)OC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


